4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18037855
InChI: InChI=1S/C4H4BrFN2O2S/c1-8-2-3(5)7-4(8)11(6,9)10/h2H,1H3
SMILES:
Molecular Formula: C4H4BrFN2O2S
Molecular Weight: 243.06 g/mol

4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride

CAS No.:

Cat. No.: VC18037855

Molecular Formula: C4H4BrFN2O2S

Molecular Weight: 243.06 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride -

Specification

Molecular Formula C4H4BrFN2O2S
Molecular Weight 243.06 g/mol
IUPAC Name 4-bromo-1-methylimidazole-2-sulfonyl fluoride
Standard InChI InChI=1S/C4H4BrFN2O2S/c1-8-2-3(5)7-4(8)11(6,9)10/h2H,1H3
Standard InChI Key WCVKLRUJEKFCNR-UHFFFAOYSA-N
Canonical SMILES CN1C=C(N=C1S(=O)(=O)F)Br

Introduction

Synthesis Strategies

Bromination of 1-Methylimidazole

The synthesis begins with regioselective bromination of 1-methylimidazole. As demonstrated in , bromination under acidic conditions (acetic acid, NaOAc) with excess Br₂ yields 2,4,5-tribromo-1-methyl-1H-imidazole. Subsequent reductive debromination using Na₂SO₃ selectively removes bromines from positions 2 and 5, yielding 4-bromo-1-methyl-1H-imidazole ( , 62% yield).

Sulfonylation and Fluorination

Introducing the sulfonyl fluoride group requires two steps:

  • Sulfonylation: Reacting 4-bromo-1-methyl-1H-imidazole with a sulfurylating agent. In , 1,1′-sulfonylbis(2-methylimidazole) (5) was synthesized using SO₂Cl₂ and 2-methylimidazole, followed by fluorination with KF. Adapting this method, sulfonylation of the brominated imidazole intermediate with SO₂Cl₂ could yield the corresponding sulfonyl chloride.

  • Fluorination: Treating the sulfonyl chloride with KF or similar fluoride sources replaces the chloride with fluoride. For example, achieved 83% yield in converting sulfonyl chloride 6 to sulfonyl fluoride 3 using aqueous KF .

Alternative Approach: Direct use of SO₂F₂ gas is avoided due to handling challenges . Instead, stable sulfonylating reagents like SuFEx-IT (1-methylimidazolium-1-sulfonyl fluoride triflate) may streamline the process .

Physicochemical Properties

Spectral Data

While direct data for 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride is unavailable, analogous compounds provide insights:

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals include a singlet for the methyl group (δ ~2.6 ppm) and aromatic protons (δ ~7.3–7.4 ppm) .

  • ¹⁹F NMR: A distinct peak near δ 58–60 ppm, characteristic of sulfonyl fluorides .

  • MS: Molecular ion peak at m/z 267.03 ([M]⁺) .

Stability and Reactivity

  • Hydrolytic Stability: Sulfonyl fluorides hydrolyze slowly in aqueous media, releasing HF. Storage at ≤ −18°C is recommended to prevent degradation .

  • SuFEx Reactivity: The -SO₂F group undergoes rapid exchange with nucleophiles (e.g., amines, alcohols), enabling click chemistry applications .

Applications in Organic Synthesis

SuFEx Click Chemistry

The sulfonyl fluoride moiety participates in two-step click reactions:

  • Sulfur-Fluoride Exchange: Reacts with silyl ethers or amines to form stable sulfonate esters or sulfonamides.

  • Post-Functionalization: The bromine at position 4 allows Pd-catalyzed cross-coupling (e.g., with boronic acids) to introduce diverse aryl/alkyl groups .

Medicinal Chemistry

  • Covalent Inhibitors: The -SO₂F group acts as a warhead, forming irreversible bonds with catalytic residues (e.g., serine proteases).

  • Proteolysis-Targeting Chimeras (PROTACs): Bromine enables conjugation to E3 ligase ligands via Sonogashira coupling .

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